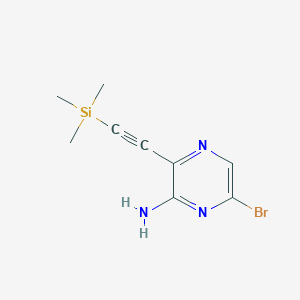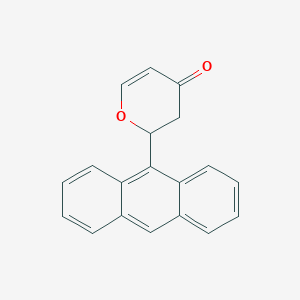![molecular formula C13H7BrO2 B11849939 8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
8-Bromo-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6H-benzo[c]chromen-6-one is a brominated derivative of 6H-benzo[c]chromen-6-one, a compound known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6H-benzo[c]chromen-6-one typically involves the bromination of 6H-benzo[c]chromen-6-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6H-benzo[c]chromen-6-one or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products like quinones.
- Reduced forms of the original compound .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 8-Bromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. The compound binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating various physiological processes .
Comparaison Avec Des Composés Similaires
6H-benzo[c]chromen-6-one: The parent compound, known for its diverse biological activities.
Urolithins: Hydroxylated derivatives of 6H-benzo[c]chromen-6-one, known for their cognitive-enhancing properties.
Uniqueness: 8-Bromo-6H-benzo[c]chromen-6-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a biochemical probe .
Propriétés
Formule moléculaire |
C13H7BrO2 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
8-bromobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7BrO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H |
Clé InChI |
YPGGESAEOKEUBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


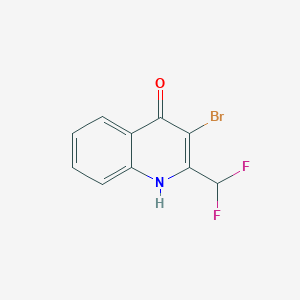
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)

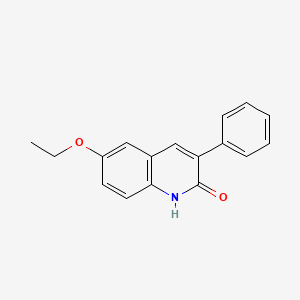


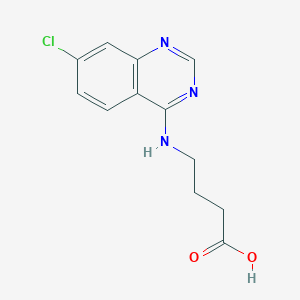
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

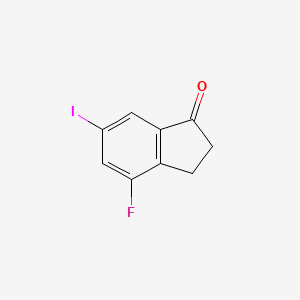
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
